5-Chloro-4-phenoxypyrimidin-2-amine
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Overview
Description
5-Chloro-4-phenoxypyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 5-position, a phenoxy group at the 4-position, and an amino group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-phenoxypyrimidin-2-amine typically involves the reaction of 4-phenoxypyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to introduce the chloro group at the 5-position of the pyrimidine ring . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-phenoxypyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-phenoxypyrimidin-2-amine, while oxidation might produce a pyrimidine derivative with additional functional groups .
Scientific Research Applications
5-Chloro-4-phenoxypyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-4-phenoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4,6-dimethoxypyrimidin-2-amine: Another pyrimidine derivative with similar structural features but different substituents at the 4- and 6-positions.
2-Amino-4-chloro-6-methylpyrimidine: A compound with a chloro group at the 4-position and a methyl group at the 6-position, used as a nitrification inhibitor.
Uniqueness
5-Chloro-4-phenoxypyrimidin-2-amine is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities .
Properties
IUPAC Name |
5-chloro-4-phenoxypyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-13-10(12)14-9(8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVHJZKBZDSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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